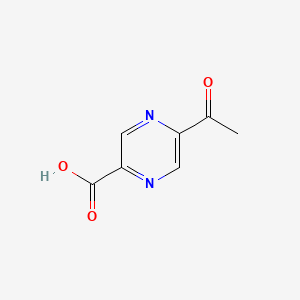

5-Acetylpyrazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazine-2-carboxylic acid derivatives has been reported in the literature . For instance, a novel synthesis method for 2-Methylpyrazine-5-Carboxylic acid using Acetone Aldoxime has been described . Another study reported the synthesis and biological evaluations of novel pyrazinoic acid derivatives as anticancer agents .Molecular Structure Analysis

The molecular structure of 5-Acetylpyrazine-2-carboxylic acid can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques can provide detailed information about the structural characterizations of the compound .Chemical Reactions Analysis

Pyrazines, including 5-Acetylpyrazine-2-carboxylic acid, can undergo various chemical reactions . For instance, pyrazines can be oxidized to the corresponding carboxylic acids . The chemical reactions of carboxylic acids, which include 5-Acetylpyrazine-2-carboxylic acid, involve forming ionic salts when reacting with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetylpyrazine-2-carboxylic acid can be inferred from its molecular structure and the properties of similar compounds . For instance, carboxylic acids, which include 5-Acetylpyrazine-2-carboxylic acid, are known to have enhanced acidity and can form ionic salts with bases .Wissenschaftliche Forschungsanwendungen

Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers, and modify the surface of metallic nanoparticles . They are also intermediates in the degradation pathways of amino acids, fats, and carbohydrates .

In organic synthesis, carboxylic acids can participate in many important reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the field of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .

-

Organic Synthesis Carboxylic acids are versatile organic compounds used in organic synthesis . They can participate in many important reactions, such as substitution, elimination, oxidation, coupling, etc .

-

Nanotechnology In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

-

Polymers In the field of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .

-

Medical Field Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions .

-

Pharmacy Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .

-

Esterification Carboxylic acids can react with alcohols to form esters in a process called Fischer esterification . An acid catalyst is required and the alcohol is also used as the reaction solvent .

-

Organic Synthesis Carboxylic acids are versatile organic compounds used in organic synthesis . They can participate in many important reactions, such as substitution, elimination, oxidation, coupling, etc .

-

Nanotechnology In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

-

Polymers In the field of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .

-

Medical Field Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions .

-

Pharmacy Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .

-

Esterification Carboxylic acids can react with alcohols to form esters in a process called Fischer esterification . An acid catalyst is required and the alcohol is also used as the reaction solvent .

Zukünftige Richtungen

While specific future directions for 5-Acetylpyrazine-2-carboxylic acid are not mentioned in the retrieved papers, research in the field of drug delivery systems , targeting KRAS in pancreatic cancer , and peptide-drug conjugates suggest potential areas of interest for future research involving pyrazine-2-carboxylic acid derivatives.

Eigenschaften

IUPAC Name |

5-acetylpyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUCEWYEXBWAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665298 |

Source

|

| Record name | 5-Acetylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylpyrazine-2-carboxylic acid | |

CAS RN |

118543-96-7 |

Source

|

| Record name | 5-Acetylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate](/img/structure/B571676.png)